2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(3-nitrophenyl)-2-oxoethyl bromide with 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused quinoline ring systems.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-chloro-4-quinolinecarboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-6-chloro-4-quinolinecarboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-6-chloro-4-quinolinecarboxylate
Uniqueness
The uniqueness of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitro group allows for unique reactivity and potential interactions with biological targets .
Properties
CAS No. |
355420-48-3 |
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Molecular Formula |
C24H14BrClN2O5 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C24H14BrClN2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2 |
InChI Key |
WGEMZTSGZDKHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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